

Synthesis and characterization of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

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Compound of Interest

Compound Name: (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

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An In-Depth Technical Guide on the Synthesis and Characterization of **(S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride**, a valuable chiral building block in modern organic and medicinal chemistry. The document details a robust chemoenzymatic synthetic route, beginning with a Wacker-Tsuji oxidation followed by stereoselective transamination. It offers field-proven insights into the rationale behind experimental choices, ensuring both methodological clarity and scientific integrity. Furthermore, this guide outlines a complete workflow for the rigorous characterization of the final product, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for producing and verifying this important chiral amine.

Introduction: Significance and Physicochemical Profile

(S)-2-Methyl-1-phenylpropan-1-amine is an optically active primary amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules.^{[1][2]} The stereochemistry at the benzylic carbon is paramount, as biological systems often exhibit high stereospecificity, where only one enantiomer provides the desired therapeutic effect while the other may be inactive or even detrimental. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more suitable for handling, storage, and downstream applications.

The significance of chiral amines like this one lies in their role as scaffolds for creating complex molecular architectures.^{[2][3]} Access to enantiomerically pure forms is therefore a critical objective in process chemistry and drug discovery.

Table 1: Physicochemical Properties of (S)-2-Methyl-1-phenylpropan-1-amine

Property	Value	Source
IUPAC Name	(1S)-2-methyl-1-phenylpropan-1-amine	PubChem ^[4]
Molecular Formula	C ₁₀ H ₁₅ N	PubChem ^[4]
Molecular Weight	149.23 g/mol	PubChem ^{[4][5]}
CAS Number	68906-26-3	PubChem ^[4]
Appearance	Solid	Sigma-Aldrich ^[5]

| InChI Key | UVXXBSCXKKIBCH-JTQLQIEISA-N | PubChem^[4] |

Synthesis Methodology: A Chemoenzymatic Approach

To achieve the high degree of stereoselectivity required for the (S)-enantiomer, a chemoenzymatic strategy is employed. This modern approach combines the efficiency of metal-catalyzed reactions with the unparalleled stereocontrol of biocatalysis. The chosen pathway involves two key steps: the Wacker-Tsuji oxidation of allylbenzene to form a prochiral ketone, followed by the asymmetric transamination of the ketone to yield the desired chiral amine.^{[2][6]}

Logical Workflow for Synthesis

The diagram below illustrates the sequential logic of the synthesis, from a common starting material to the final, purified hydrochloride salt.

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Caption: Chemoenzymatic synthesis workflow for the target compound.

Experimental Protocol: Step-by-Step Guide

Part A: Synthesis of 1-Phenylpropan-2-one

This step utilizes the Wacker-Tsuji oxidation, a reliable method for converting a terminal alkene into a methyl ketone. The palladium(II) catalyst is regenerated *in situ* by the copper(I) co-catalyst, which is in turn reoxidized by oxygen.

- **Reactor Setup:** To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an oxygen inlet, add N,N-Dimethylformamide (DMF, 150 mL) and water (25 mL).
- **Catalyst Addition:** Add palladium(II) chloride (PdCl_2 , 0.3 g, 1.7 mmol) and copper(I) chloride (CuCl , 1.65 g, 16.7 mmol). Stir the mixture vigorously.
- **Oxygen Purge:** Bubble oxygen through the stirred solution for 15 minutes to ensure an aerobic environment.
- **Substrate Addition:** Add allylbenzene (10 g, 84.6 mmol) dropwise to the reaction mixture.
- **Reaction:** Maintain a slow but steady stream of oxygen and heat the mixture to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-8 hours).
- **Work-up:** Cool the mixture to room temperature. Pour the contents into 500 mL of cold water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.

- Purification: Remove the solvent under reduced pressure. The resulting crude oil (1-phenylpropan-2-one) can be purified by vacuum distillation to yield a colorless liquid.

Part B: Asymmetric Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine

This step leverages an (S)-selective amine transaminase (ATA) enzyme to convert the prochiral ketone into the desired (S)-amine with high enantiomeric excess. Isopropylamine serves as the amine donor, and pyridoxal-5'-phosphate (PLP) is a required cofactor for the enzyme.[\[7\]](#)

- Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5).
- Enzyme Reaction Setup: In a temperature-controlled vessel, dissolve the (S)-selective transaminase and pyridoxal-5'-phosphate (PLP) in the buffer.
- Reagent Addition: Add isopropylamine (typically in large excess, e.g., 1 M) to the buffered enzyme solution.
- Substrate Addition: Add the 1-phenylpropan-2-one synthesized in Part A to the reaction mixture. The substrate concentration is typically kept in the range of 20-50 mM to avoid enzyme inhibition.[\[2\]](#)
- Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24 hours. Monitor the conversion and enantiomeric excess (% e.e.) by Chiral HPLC.
- Work-up: Once the reaction reaches completion, basify the mixture to pH > 11 with 2 M NaOH. Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
- Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Methyl-1-phenylpropan-1-amine as an oil.

Part C: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the purified free amine from Part B in anhydrous diethyl ether.

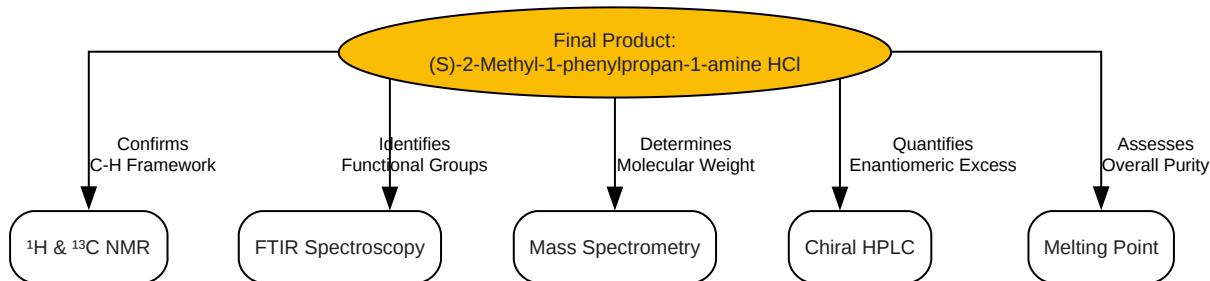
- Precipitation: Cool the solution in an ice bath. Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.
- Isolation: Continue stirring for 30 minutes in the ice bath. Collect the white solid by vacuum filtration.
- Drying: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield pure **(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride**.

Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system of quality control.

Characterization Workflow

The synthesized product must undergo a series of analytical tests to validate its structure and purity, as outlined below.



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Caption: Integrated workflow for analytical characterization.

Spectroscopic and Chromatographic Data

Table 2: Summary of Expected Analytical Data

Technique	Expected Result	Interpretation
¹ H NMR	δ ~7.3-7.5 (m, 5H, Ar-H), ~4.2 (d, 1H, CH-N), ~2.2 (m, 1H, CH-(CH ₃) ₂), ~0.9 (d, 3H, CH ₃), ~0.8 (d, 3H, CH ₃) ppm. Ammonium protons (NH ₃ ⁺) may be broad and variable.	Confirms the presence and connectivity of aromatic and aliphatic protons. Splitting patterns validate the isopropyl and benzylic methine groups.
¹³ C NMR	δ ~138 (Ar-C), ~128-129 (Ar-CH), ~60 (CH-N), ~34 (CH-(CH ₃) ₂), ~19 (CH ₃), ~18 (CH ₃) ppm.	Confirms the carbon skeleton, including distinct signals for aromatic and aliphatic carbons.
FTIR	~2800-3000 cm ⁻¹ (broad, N-H stretch of amine salt), ~1600, 1495 cm ⁻¹ (C=C aromatic stretch), ~700-750 cm ⁻¹ (C-H out-of-plane bend for monosubstituted benzene).	Verifies key functional groups: the ammonium salt, the aromatic ring, and aliphatic C-H bonds.
Mass Spec. (ESI+)	m/z = 150.13 [M+H] ⁺ for the free amine.	Confirms the molecular weight of the free base (C ₁₀ H ₁₅ N).

| Chiral HPLC | A single major peak corresponding to the (S)-enantiomer. Enantiomeric excess >99%. | Determines the stereochemical purity. This is the definitive test for enantioselectivity.[8][9]

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric purity is the most critical analytical step for a chiral compound. HPLC using a chiral stationary phase (CSP) is the industry-standard method.[1][9]

- Instrumentation: An HPLC system with a UV detector is required.[8]

- Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H or Lux® Cellulose-3), is highly effective for separating chiral amines.[10]
- Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v Hexane:Ethanol) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[8][10]
- Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 μ m syringe filter.
- Analysis: Inject the sample onto the column at a constant flow rate (e.g., 1.0 mL/min) and monitor the effluent with the UV detector at a suitable wavelength (e.g., 254 nm).
- Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A_s and A_r) using the formula: % e.e. = $[(A_s - A_r) / (A_s + A_r)] \times 100$.

Safety and Handling

(S)-2-Methyl-1-phenylpropan-1-amine and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its GHS classification, the compound may be harmful if swallowed and can cause serious eye irritation.[4][5] All synthesis and handling operations should be conducted in a well-ventilated fume hood.

- GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [4]
- Precautionary Statements: P264, P280, P301+P317, P305+P351+P338.[4]

Conclusion

This guide has detailed a reliable and stereoselective chemoenzymatic method for the synthesis of **(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride**. The combination of a metal-catalyzed oxidation with a biocatalytic transamination provides an efficient route to this valuable chiral intermediate. Furthermore, the comprehensive characterization workflow, anchored by spectroscopic and chromatographic techniques, establishes a robust system for

verifying the identity, purity, and enantiomeric integrity of the final product. By integrating detailed protocols with the underlying scientific rationale, this document serves as a practical resource for researchers engaged in the field of asymmetric synthesis and pharmaceutical development.

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